molecular formula C9H20ClN3O B1484231 3-Aminopiperidine-1-carboxylic acid isopropylamide hydrochloride CAS No. 2206970-41-2

3-Aminopiperidine-1-carboxylic acid isopropylamide hydrochloride

Cat. No. B1484231
CAS RN: 2206970-41-2
M. Wt: 221.73 g/mol
InChI Key: FYBIAJXVXDEZMG-UHFFFAOYSA-N
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Description

  • Structure : !Molecular Structure

Synthesis Analysis

The synthesis of 3-aminopiperidine derivatives involves various approaches. One notable method utilizes enzyme cascades, specifically variants of galactose oxidase (GOase) and imine reductase (IRED). These enzymes successfully convert N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine and L-3-N-Cbz-aminoazepane, respectively, with up to 54% isolated yield .


Molecular Structure Analysis

The molecular structure of 3-Aminopiperidine-1-carboxylic acid isopropylamide hydrochloride is depicted above. It consists of a piperidine ring with an isopropylamide group attached .


Physical And Chemical Properties Analysis

  • Stability : Stable under recommended storage conditions

Scientific Research Applications

Material Science and Biochemistry

  • Spin-Labeled Amino Acids for Biochemical Studies : A study by Toniolo et al. (1998) introduced 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid as a nitroxide spin-labeled, achiral α-amino acid effective in inducing β-turn and 310/α-helix structures in peptides. It serves as a rigid electron spin resonance probe and fluorescence quencher, illustrating the compound's utility in biochemical and material science investigations (Toniolo, Crisma, & Formaggio, 1998).

Medicinal Chemistry

  • Antibacterial Agents : Research by Egawa et al. (1984) synthesized compounds with structural similarities to the query compound, demonstrating significant antibacterial activity. These findings highlight the potential of such compounds in developing new antibacterial agents (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).

Drug Delivery Systems

  • Self-Assembled Films for Controlled Drug Delivery : Ding et al. (2009) developed hydrogen-bonded layer-by-layer assembled films modified with 3-aminophenylboronic acid and isopropylamine for controlled drug delivery. This research showcases the innovative application of amino acid derivatives in creating responsive drug delivery systems that could potentially be adapted for compounds like 3-Aminopiperidine-1-carboxylic acid isopropylamide hydrochloride (Ding, Guan, Zhang, & Zhu, 2009).

Safety And Hazards

  • Storage : Store in a cool, dry place away from incompatible materials .

properties

IUPAC Name

3-amino-N-propan-2-ylpiperidine-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O.ClH/c1-7(2)11-9(13)12-5-3-4-8(10)6-12;/h7-8H,3-6,10H2,1-2H3,(H,11,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBIAJXVXDEZMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1CCCC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminopiperidine-1-carboxylic acid isopropylamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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